3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1448854-89-4
VCID: VC4261155
InChI: InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15)
SMILES: C1CNC2=NN=C(N2C1)C3=CC=CC=C3F
Molecular Formula: C11H11FN4
Molecular Weight: 218.235

3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

CAS No.: 1448854-89-4

Cat. No.: VC4261155

Molecular Formula: C11H11FN4

Molecular Weight: 218.235

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine - 1448854-89-4

Specification

CAS No. 1448854-89-4
Molecular Formula C11H11FN4
Molecular Weight 218.235
IUPAC Name 3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Standard InChI InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15)
Standard InChI Key MRYZYTPKQOGKLJ-UHFFFAOYSA-N
SMILES C1CNC2=NN=C(N2C1)C3=CC=CC=C3F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(2-fluorophenyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrimidine, reflects its fused bicyclic core:

  • A triazole ring ( triazolo) fused to a tetrahydropyrimidine moiety .

  • The 2-fluorophenyl group at position 3 introduces steric and electronic effects critical for binding interactions.

Key structural parameters:

PropertyValueSource
Molecular FormulaC₁₁H₁₁FN₄
Molecular Weight218.23 g/mol
SMILESC1CNC2=NN=C(N2C1)C3=CC=CC=C3F
InChIKeyMRYZYTPKQOGKLJ-UHFFFAOYSA-N

Comparative analysis with analogs reveals substituent-dependent variations in polarity and solubility. For instance, the 4-fluorophenyl isomer (CID 136361145) shares identical molecular weight but differs in fluorine positioning, altering dipole moments and potential hydrogen-bonding capacity .

Synthesis and Chemical Reactivity

CompoundKey StepsYieldSource
7-Methyl- triazolo[2,3-a]pyrimidineCondensation with ethoxymethylidene reagents85–92%
Pyrido-triazolo-pyrimidinonesMulti-step cyclization and oxidation60–75%

The 2-fluorophenyl substituent likely requires careful regiocontrol during coupling to avoid ortho/meta byproducts, given fluorine’s directing effects in electrophilic substitution.

Biological Activities and Mechanisms

CompoundIC₅₀ (Tubulin)Antiproliferative Activity (HeLa)Source
3d0.45 µM30 nM
CA-4 (Combretastatin)1.2 µM50 nM

The 2-fluorophenyl group may enhance blood-brain barrier penetration or metabolic stability compared to non-fluorinated analogs, though pharmacokinetic studies are needed .

Research Applications and Future Directions

Drug Discovery

  • Kinase Inhibition: Triazolopyrimidines are known ATP-competitive kinase inhibitors. Fluorine’s electronegativity could optimize binding to hinge regions .

  • Antimicrobial Agents: Analogous compounds show activity against Gram-positive bacteria and fungi, suggesting unexplored potential here.

Computational Modeling

Density functional theory (DFT) studies on related triazolopyrimidines predict:

  • Electron-deficient regions at the triazole N2 and pyrimidine C5, suitable for electrophilic modifications .

  • Fluorophenyl ring planarity, favoring π-stacking with aromatic residues in target proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator